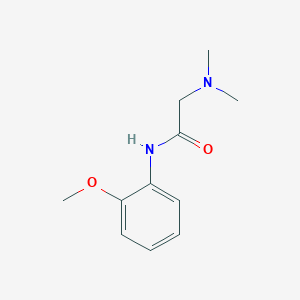
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG or dimethylglycine, is a naturally occurring amino acid derivative. It has been studied extensively for its potential therapeutic benefits in various fields of medicine, including immunology, neurology, and oncology. In
Mecanismo De Acción
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by increasing the levels of S-adenosylmethionine (SAMe) in the body. SAMe is a natural compound that plays a key role in various biochemical processes, including the synthesis of neurotransmitters and DNA. By increasing SAMe levels, this compound may help to improve immune function, cognitive function, and overall health.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of SAMe, improve immune function, enhance cognitive function, and reduce symptoms of autism and ADHD. It has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a naturally occurring compound that is relatively safe and well-tolerated. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to control the dosage and purity of the compound, which could affect the results of the experiment.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound as a therapeutic agent in various fields of medicine, including immunology, neurology, and oncology. Another area of interest is the development of new synthesis methods for this compound that could improve its purity and efficacy. Finally, there is also interest in exploring the potential use of this compound in combination with other compounds or therapies to enhance its therapeutic effects.
Métodos De Síntesis
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N,N-dimethylglycine hydrochloride with 2,4-dimethoxybenzaldehyde and methylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic benefits in various fields of medicine. In immunology, it has been shown to enhance immune function and improve antibody response. In neurology, it has been studied for its potential to improve cognitive function and reduce symptoms of autism and ADHD. In oncology, it has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-9(10(6-8)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKFSLZIGUEDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
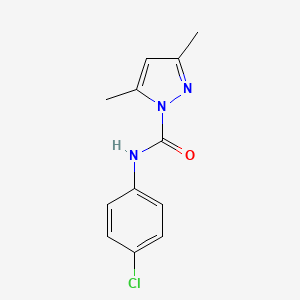
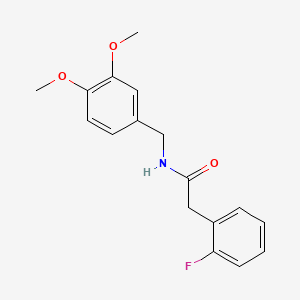
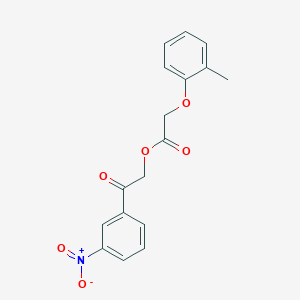
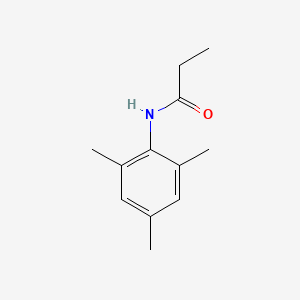

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)

